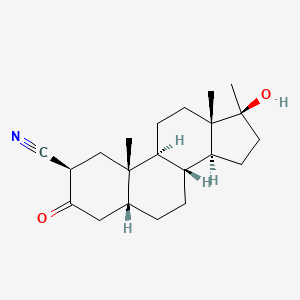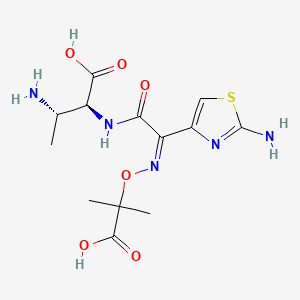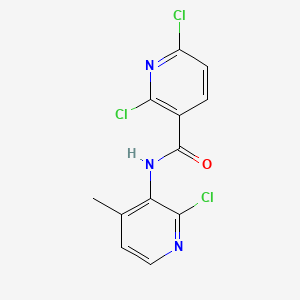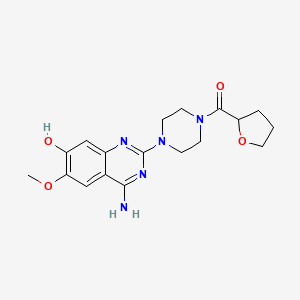
7-O-去甲基特拉唑辛
描述
“7-O-Desmethyl terazosin” is a derivative of Terazosin . Terazosin is a quinazoline derivative alpha-1-selective adrenergic blocking agent used in the treatment of symptomatic benign prostatic hyperplasia and management of hypertension . It blocks adrenaline’s action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate .
Synthesis Analysis
A study has been conducted where a series of terazosin analogs were designed and synthesized for neuroprotective effects by targeting Pgk1 . Among them, compound 12b was obtained with the best Pgk1 agonistic activity and neuroprotective activity .
Molecular Structure Analysis
The molecular formula of “7-O-Desmethyl terazosin” is C18H23N5O4 . The average mass is 373.406 Da and the monoisotopic mass is 373.175018 Da . A study used mass spectrometry (MS) and thermal analyses (TA) to investigate the fragmentation decomposition pathways of terazosin and confirmed by semi-empirical molecular orbital (MO) calculation .
Chemical Reactions Analysis
The fragmentation decomposition pathways of terazosin were investigated using mass spectrometry (MS) and thermal analyses (TA), and confirmed by semi-empirical molecular orbital (MO) calculation . These calculations included bond length, bond order, partial charge distribution, ionization energy, and heats of formation .
Physical And Chemical Properties Analysis
The molecular formula of “7-O-Desmethyl terazosin” is C18H23N5O4 . The average mass is 373.406 Da and the monoisotopic mass is 373.175018 Da .
科学研究应用
特拉唑辛的分析方法
研究人员已经开发了各种分析方法来确定不同基质中的特拉唑辛,包括生物样本。这对于监测药物在体内的浓度并确保治疗的疗效和安全性至关重要。例如,分光光度法、高效液相色谱法(HPLC)和电分析方法是用于定量特拉唑辛的技术之一。这些方法有助于理解特拉唑辛的药代动力学和治疗监测,以及其代谢产物如7-O-去甲基特拉唑辛(Shrivastava, 2013)。
与蛋白质和酶活性的相互作用
特拉唑辛与血清白蛋白等蛋白质之间的相互作用已被研究,以了解药物的药效动力学和在体内的分布。这些相互作用可能影响药物的生物利用度和有效性。同步荧光测定方法已被应用于研究这些相互作用,为了解药物在生理条件下的行为以及其与蛋白质的结合常数提供了见解(Jiang, Gao, & He, 2002)。
细胞和分子效应
已经证明特拉唑辛能够诱导前列腺癌细胞凋亡,这种效应与其肾上腺素受体阻滞能力无关。这表明特拉唑辛可能具有超出其主要用途的潜在治疗应用。研究已经探讨了其对细胞存活率、细胞周期阻滞和癌细胞系中凋亡诱导的影响。这些效应的机制,包括对蛋白酶体活性的抑制和泛素化蛋白水平的改变,为研究特拉唑辛的抗癌潜力提供了基础。这样的研究可能延伸到其代谢产物,可能包括7-O-去甲基特拉唑辛,以评估它们的治疗意义(Li et al., 2014)。
作用机制
Target of Action
7-O-Desmethyl terazosin is a metabolite of terazosin, which is a quinazoline derivative alpha-1-selective adrenergic blocking agent . The primary targets of terazosin are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow .
Mode of Action
Terazosin blocks adrenaline’s action on alpha-1 adrenergic receptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate . The relaxation of these muscles leads to a decrease in blood pressure and an improvement in urinary flow .
Biochemical Pathways
The inhibition of alpha-1-adrenoceptors by terazosin affects the vasoconstriction pathway . By blocking these receptors, terazosin prevents the constriction of blood vessels, thereby lowering blood pressure . Additionally, it improves urinary flow by relaxing the smooth muscle in the prostate .
Pharmacokinetics
Terazosin exhibits rapid and complete absorption when administered orally . It undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of terazosin are excreted in the urine . The plasma and renal clearances are 80 and 10 ml per minute, respectively . The mean beta-phase half-life is approximately 12 hours .
Result of Action
The action of terazosin results in the lowering of blood pressure and the improvement of urinary flow . This makes it an effective treatment for hypertension and benign prostatic hyperplasia (BPH) .
Action Environment
The action of terazosin can be influenced by various environmental factors. For instance, the presence of food can delay the time to peak plasma concentration by about 40 minutes . Additionally, the plasma clearance of terazosin was found to decrease by 31.7% in patients aged 70 years and above . Therefore, age and diet can influence the action, efficacy, and stability of terazosin .
安全和危害
未来方向
生化分析
Biochemical Properties
7-O-Desmethyl terazosin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. One of the key interactions is with the enzyme phosphoglycerate kinase 1 (PGK1), which is involved in glycolysis. 7-O-Desmethyl terazosin binds to PGK1 and can enhance its activity, leading to increased adenosine triphosphate (ATP) levels . This interaction is particularly interesting because it suggests a potential therapeutic role for 7-O-Desmethyl terazosin in conditions where energy metabolism is impaired, such as neurodegenerative diseases.
Cellular Effects
The effects of 7-O-Desmethyl terazosin on various types of cells and cellular processes are profound. In neuronal cells, 7-O-Desmethyl terazosin has been shown to enhance energy metabolism by increasing the activity of phosphoglycerate kinase 1, leading to higher ATP levels . This enhancement in energy metabolism can slow disease progression in models of neurodegenerative diseases such as Parkinson’s disease and amyotrophic lateral sclerosis . Additionally, 7-O-Desmethyl terazosin has been observed to protect motor neurons from oxidative stress-induced cell death and improve motor phenotypes in animal models .
Molecular Mechanism
At the molecular level, 7-O-Desmethyl terazosin exerts its effects through several mechanisms. It binds to the active site of phosphoglycerate kinase 1, enhancing its enzymatic activity and increasing ATP production . This binding interaction introduces a bypass pathway that accelerates product release, thereby increasing the rate of enzymatic phosphotransfer at low concentrations . Additionally, 7-O-Desmethyl terazosin has been shown to modulate gene expression, particularly genes involved in energy metabolism and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-O-Desmethyl terazosin have been observed to change over time. The compound is relatively stable, but its activity can vary depending on the concentration and duration of exposure. Long-term studies have shown that 7-O-Desmethyl terazosin can maintain its neuroprotective effects over extended periods, suggesting its potential for chronic treatment of neurodegenerative diseases . High concentrations of 7-O-Desmethyl terazosin can inhibit the activity of phosphoglycerate kinase 1, indicating a biphasic dose-response relationship .
Dosage Effects in Animal Models
The effects of 7-O-Desmethyl terazosin vary with different dosages in animal models. At low to moderate doses, 7-O-Desmethyl terazosin enhances energy metabolism and provides neuroprotection . At high doses, it can inhibit the activity of phosphoglycerate kinase 1 and potentially lead to adverse effects . Studies have shown that 7-O-Desmethyl terazosin can suppress acetaminophen-induced acute liver injury in animal models by modulating gene expression and improving liver function .
Metabolic Pathways
7-O-Desmethyl terazosin is involved in several metabolic pathways, primarily those related to energy metabolism. It interacts with the enzyme phosphoglycerate kinase 1, which catalyzes the reversible phosphotransfer from 1,3-bisphosphoglycerate to adenosine diphosphate, producing 3-phosphoglycerate and ATP . This interaction enhances glycolysis and increases ATP levels, which is crucial for cellular energy homeostasis.
Transport and Distribution
Within cells and tissues, 7-O-Desmethyl terazosin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters. Studies have shown that 7-O-Desmethyl terazosin can accumulate in specific tissues, particularly those with high metabolic activity .
Subcellular Localization
The subcellular localization of 7-O-Desmethyl terazosin is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in glycolysis . Additionally, 7-O-Desmethyl terazosin may be directed to specific cellular compartments through targeting signals or post-translational modifications. This localization is essential for its role in enhancing energy metabolism and providing neuroprotection .
属性
IUPAC Name |
[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-26-15-9-11-12(10-13(15)24)20-18(21-16(11)19)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNJMTXWORLPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105356-90-9 | |
| Record name | 7-O-Desmethyl terazosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105356909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-O-DESMETHYL TERAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WF0NM23D2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




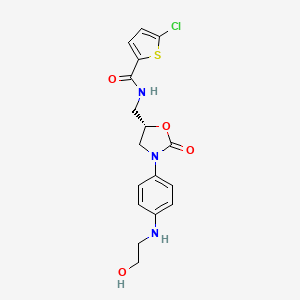
![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![17-Methyl-5α-androst-2-eno[2,3-d]isoxazol-17β-ol](/img/no-structure.png)
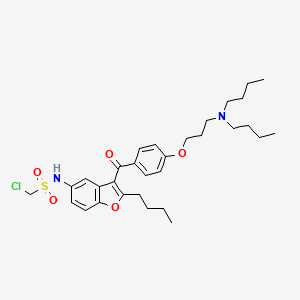
![5-O-Ethyl 3-O-methyl 4-(2-chlorophenyl)-2,6-bis[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B565907.png)
![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B565910.png)
